REACTION_SMILES
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[Br:7][c:8]1[n:9][cH:10][c:11]([CH3:14])[cH:12][cH:13]1.[C:15](=[O:16])([O-:17])[O-:18].[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5][NH:6]1.[K+:19].[K+:20].[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1>>[CH2:1]1[CH2:2][N:3]([c:8]2[n:9][cH:10][c:11]([CH3:14])[cH:12][cH:13]2)[CH2:4][CH2:5][NH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Br)nc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
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Smiles
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Cc1ccc(N2CCNCC2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |